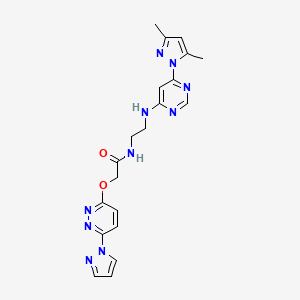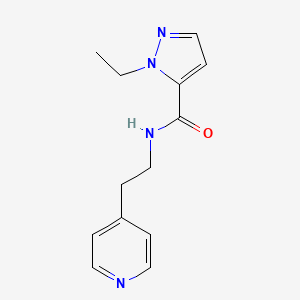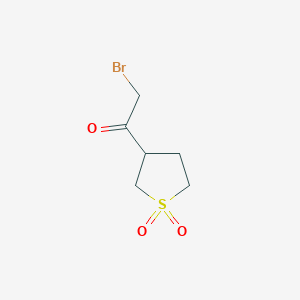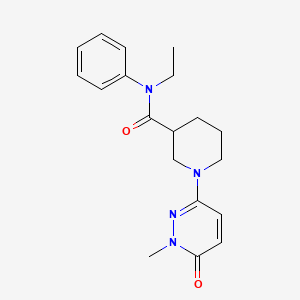![molecular formula C16H16N4OS2 B2836797 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide CAS No. 2034242-97-0](/img/structure/B2836797.png)
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide” is a novel thiazolo[5,4-b]pyridine derivative . It is an N-heterocyclic compound that has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The compound was efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis involved the design of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .Molecular Structure Analysis
The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that the pyridyl attached to thiazolo[5,4-b]pyridine was a key structural unit for its inhibitory potency .Chemical Reactions Analysis
The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that it showed potent PI3K inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its potent PI3K inhibitory activity . The IC50 of a representative compound could reach to 3.6 nm .Applications De Recherche Scientifique
Phosphoinositide 3-Kinase (PI3K) Inhibition
The compound has been investigated for its potent inhibitory activity against phosphoinositide 3-kinase (PI3K). PI3K plays a crucial role in cell signaling pathways related to cell growth, proliferation, and survival. The representative compound (19a) derived from this structure demonstrated an impressive IC50 of 3.6 nM, making it a promising candidate for PI3K-targeted therapies .
Anti-Inflammatory and Analgesic Properties
In a related context, certain derivatives of this compound have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (compound 42) exhibited such properties. These findings suggest potential applications in managing pain and inflammation .
Antioxidant Activity
Thiazolo[4,5-b]pyridines, structurally related to our compound, have been identified as potent antioxidants. Their ability to scavenge free radicals and protect cells from oxidative damage makes them valuable in preventing various diseases associated with oxidative stress .
Herbicidal and Antifungal Properties
While not directly studied for herbicidal or antifungal applications, the broader class of thiazolo[5,4-b]pyridines has demonstrated these properties. Researchers have identified compounds within this family as effective herbicides and antifungal agents .
Enzyme Inhibition Beyond PI3K
Compound 19a not only inhibits PI3Kα but also shows activity against PI3Kγ and PI3Kδ. However, its inhibitory effect on PI3Kβ is comparatively reduced. Further studies could explore its potential in modulating other kinases and cellular pathways .
Structural Insights from Docking Analysis
Docking analysis revealed that the N-heterocyclic core of compound 19a directly interacts with the kinase through key hydrogen bonds. Understanding these binding interactions can guide further drug design efforts .
Mécanisme D'action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This inhibition disrupts the normal functioning of the PI3K, leading to changes in the cellular processes it controls .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation, which is why compounds like this one are often studied for their potential anti-cancer effects .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c21-14(11-5-9-22-10-11)18-12-3-7-20(8-4-12)16-19-13-2-1-6-17-15(13)23-16/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLWZPQPMVBEAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2836714.png)
![2-[3-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2836715.png)



![Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2836720.png)



![N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836729.png)


![5-Methoxy-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B2836735.png)
